molecular formula C29H48N8O5 B14248019 L-Lysyl-L-tryptophyl-L-lysyl-L-lysine CAS No. 441350-42-1

L-Lysyl-L-tryptophyl-L-lysyl-L-lysine

Cat. No.: B14248019
CAS No.: 441350-42-1
M. Wt: 588.7 g/mol
InChI Key: OFAHHHAJAIGSMZ-LFBFJMOVSA-N
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Description

L-Lysyl-L-tryptophyl-L-lysyl-L-lysine is a synthetic peptide composed of four amino acids: lysine, tryptophan, lysine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-tryptophyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is added and coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: L-Lysyl-L-tryptophyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.

Major Products:

    Oxidation: Kynurenine derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Acylated or alkylated peptides.

Scientific Research Applications

L-Lysyl-L-tryptophyl-L-lysyl-L-lysine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-tryptophyl-L-lysyl-L-lysine involves its interaction with specific molecular targets. The tryptophan residue can engage in π-π interactions with aromatic residues in proteins, while the lysine residues can form ionic bonds with negatively charged groups. These interactions can modulate protein function and cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

    L-Lysyl-L-tryptophyl-L-lysine: A shorter peptide with similar properties.

    L-Lysyl-L-tryptophyl-L-tryptophyl-L-lysine: Contains an additional tryptophan residue, altering its interaction profile.

    L-Lysyl-L-tryptophyl-L-lysyl-L-arginine: Substitution of lysine with arginine can change its ionic interaction capabilities.

Uniqueness: L-Lysyl-L-tryptophyl-L-lysyl-L-lysine is unique due to its specific sequence and the presence of multiple lysine residues, which enhance its ability to interact with negatively charged molecules and surfaces. This makes it particularly useful in applications requiring strong ionic interactions.

Properties

CAS No.

441350-42-1

Molecular Formula

C29H48N8O5

Molecular Weight

588.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C29H48N8O5/c30-14-6-3-10-21(33)26(38)37-25(17-19-18-34-22-11-2-1-9-20(19)22)28(40)35-23(12-4-7-15-31)27(39)36-24(29(41)42)13-5-8-16-32/h1-2,9,11,18,21,23-25,34H,3-8,10,12-17,30-33H2,(H,35,40)(H,36,39)(H,37,38)(H,41,42)/t21-,23-,24-,25-/m0/s1

InChI Key

OFAHHHAJAIGSMZ-LFBFJMOVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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